molecular formula C9H7NO2S B106696 1,3-Benzothiazol-2-yl acetate CAS No. 15456-95-8

1,3-Benzothiazol-2-yl acetate

Cat. No.: B106696
CAS No.: 15456-95-8
M. Wt: 193.22 g/mol
InChI Key: GLFGFXDDVYKLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzothiazol-2-yl Acetate (CAS 15456-95-8) is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . It serves as a versatile chemical building block in organic synthesis and is a derivative of the privileged benzothiazole scaffold, a structure renowned for its wide range of applications in pharmaceutical chemistry and materials science . In experimental drug design, this compound is valued as a synthetic intermediate for creating novel molecules with potential pharmacological activity. Benzothiazole derivatives are frequently investigated for their diverse biological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic effects . The benzothiazole core is a component of several approved drugs, such as Riluzole and Pramipexole, highlighting the therapeutic relevance of this chemical class . Beyond medicinal chemistry, this compound and related compounds are significant in materials research. Due to the electron-deficient nature of the benzothiazole ring, such derivatives are studied for their utility in developing nonlinear optical (NLO) crystals, organic semiconductors, and as fluorophores or chromophores in various optical and photonic applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15456-95-8

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

1,3-benzothiazol-2-yl acetate

InChI

InChI=1S/C9H7NO2S/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3

InChI Key

GLFGFXDDVYKLKP-UHFFFAOYSA-N

SMILES

CC(=O)OC1=NC2=CC=CC=C2S1

Canonical SMILES

CC(=O)OC1=NC2=CC=CC=C2S1

Synonyms

2-Benzothiazolol,acetate(ester)(8CI)

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 1,3 Benzothiazol 2 Yl Acetate Derivatives

Mechanistic Studies of Benzothiazole (B30560) Ring Formation

The synthesis of the 1,3-benzothiazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this bicyclic system. The most prevalent strategies involve the condensation of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds or the intramolecular cyclization of N-arylthioamides. These reactions can proceed through various mechanisms, often influenced by the choice of reactants, catalysts, and reaction conditions.

One of the most common methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. nih.govmdpi.com When an aldehyde is used, the reaction typically initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular cyclization occurs through the attack of the thiol group onto the imine carbon, followed by an oxidation step, to yield the final 2-substituted benzothiazole. The oxidation can be facilitated by various oxidizing agents or even atmospheric oxygen. organic-chemistry.org

Another significant route to the benzothiazole nucleus is the intramolecular cyclization of N-arylthioamides. nih.gov This transformation can be promoted by transition metals such as palladium, copper, or nickel, which facilitate C-S bond formation through oxidative addition and reductive elimination cycles. ontosight.ai Metal-free approaches have also been developed, utilizing radical intermediates or photochemical activation. rsc.org For instance, the cyclization of thiobenzanilides can be induced photochemically, proceeding through a proposed intramolecular electron transfer mechanism. rsc.orgtandfonline.com

Furthermore, multicomponent reactions have emerged as an efficient strategy for the one-pot synthesis of 2-substituted benzothiazoles, offering high atom economy. These reactions can involve the coupling of anilines, sulfur sources, and a carbon source, proceeding through a cascade of bond formations. nih.gov

Table 1: Overview of Selected Benzothiazole Ring Formation Mechanisms
Starting MaterialsKey IntermediatesReaction TypeCatalyst/Conditions
2-Aminothiophenol and AldehydeSchiff Base, BenzothiazolineCondensation/Cyclization/OxidationAcid/Base catalysis, Air/Oxidant
N-Arylthiourea-Intramolecular Oxidative CouplingRuCl₃, Pd(OAc)₂
N-(2-chlorophenyl) benzothioamide-Intramolecular C-S CouplingCopper(II)-BINAM complex
o-Iodoarylisothiocyanates and Methylene active compoundsRadical intermediatesSRN1 MechanismTransition metal-free, NaH

Transformation Mechanisms of the Acetate (B1210297) Group and its Linkages

The acetate group at the 2-position of the 1,3-benzothiazole ring is susceptible to various chemical transformations, primarily through nucleophilic substitution at the carbonyl carbon. The reactivity of this group is pivotal for the further functionalization of the benzothiazole scaffold.

A primary transformation of 2-acetoxybenzothiazole derivatives is hydrolysis, which results in the formation of the corresponding 2-hydroxybenzothiazole. This reaction typically proceeds via nucleophilic acyl substitution, where a nucleophile, such as a hydroxide (B78521) ion or water, attacks the electrophilic carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the phenoxide-like benzothiazol-2-oxide as a leaving group, which subsequently protonates to form 2-hydroxybenzothiazole. The stability of the benzothiazole anion as a leaving group facilitates this reaction. In some cases, particularly with related ester derivatives, the hydrolysis can follow an SN1-type mechanism, especially if the reaction conditions favor the formation of a stable carbocation intermediate. nih.gov

The acetate group can also be readily converted into other functional groups. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can transform ethyl 2-(benzothiazol-2-yl)acetate into the corresponding 2-benzothiazolyl acetohydrazide. ekb.egresearchgate.net This reaction follows the general mechanism of nucleophilic acyl substitution, where hydrazine acts as the nucleophile. Similarly, deacetylation of more complex 2-(galloylamino)benzothiazole derivatives has been achieved using hydrazine hydrate, highlighting the utility of this transformation. tandfonline.com

Transamination reactions have also been reported for related ethyl 2-(benzothiazol-2-yl)acetate derivatives, leading to the synthesis of novel α-hetero β-enamino esters. researchgate.net These transformations underscore the versatility of the ester linkage at the 2-position for introducing new functionalities.

Table 2: Key Transformations of the Acetate/Ester Group in 2-Substituted Benzothiazoles
ReagentProductReaction Type
Water/Base2-HydroxybenzothiazoleHydrolysis (Nucleophilic Acyl Substitution)
Hydrazine Hydrate2-Benzothiazolyl AcetohydrazideNucleophilic Acyl Substitution
Aminesα-Hetero β-enamino estersTransamination

Intramolecular and Intermolecular Reactions of 1,3-Benzothiazol-2-yl Acetate Derivatives

Derivatives of this compound serve as versatile building blocks in both intramolecular and intermolecular reactions, enabling the construction of more complex heterocyclic systems. The reactivity of the benzothiazole nucleus, in conjunction with the transformations of the acetate group, allows for a diverse range of synthetic applications.

A notable example of an intermolecular reaction followed by intramolecular cyclization is the N-heterocyclic carbene (NHC)-catalyzed asymmetric annulation of 2-(benzothiazol-2-yl) acetates with 2-bromoenals. thieme-connect.com A plausible mechanism for this formal [3+3] annulation begins with the addition of the NHC to the 2-bromoenal, forming a Breslow intermediate. This is followed by the elimination of the bromide to generate an α,β-unsaturated acylazolium intermediate. A base-mediated Michael addition of the 2-(benzothiazol-2-yl) acetate then occurs, attacking the electrophilic β-position of the acylazolium intermediate. The resulting adduct undergoes a subsequent proton transfer and lactamization to furnish the final dihydro-1H-benzothiazolopyridinone product, with the regeneration of the NHC catalyst. thieme-connect.com

Intramolecular reactions involving the benzothiazole core are also well-documented, often leading to the formation of fused heterocyclic systems. For example, intramolecular C-H activation and C-S bond formation have been utilized to synthesize pyrazolo[5,1-b]benzothiazoles from appropriately substituted precursors. While not directly involving this compound, these reactions highlight the potential for the benzothiazole ring to participate in cyclization reactions.

Furthermore, the acetate group itself can influence the reactivity of the molecule in subsequent reactions. In the synthesis of certain cyanine (B1664457) dyes, for example, a 6-acetoxy-2-methylbenzothiazole ethiodide undergoes a condensation reaction with another heterocyclic component in the presence of a base. Current time information in Bangalore, IN. In this case, the acetate group remains intact, while the reaction occurs at the activated methyl group, demonstrating that other sites of the molecule can be selectively functionalized.

Table 3: Examples of Reactions Involving this compound Derivatives
Reaction TypeReactantsProductKey Features
Intermolecular Annulation2-(Benzothiazol-2-yl) acetate, 2-BromoenalDihydro-1H-benzothiazolopyridinoneNHC-catalyzed, [3+3] cyclocondensation
Intramolecular CyclizationSubstituted benzothiazole precursorsFused heterocyclic systems (e.g., pyrazolo[5,1-b]benzothiazoles)C-H activation, C-S bond formation
Intermolecular Condensation6-Acetoxy-2-methylbenzothiazole ethiodide, 2-Ethylmercaptoquinoline ethiodideCyanine DyeAcetate group remains intact, reaction at the 2-methyl group

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Benzothiazol 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Benzothiazol-2-yl acetate (B1210297) would be expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring system and the methyl protons of the acetate group. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, while the methyl protons would present as a singlet in the upfield region. For instance, in a related derivative, the aromatic protons of a benzothiazole moiety have been observed in the range of δ 7.30-7.96 ppm, with the methyl protons of an acetamide (B32628) group appearing at δ 2.16 ppm. jchr.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the acetate group, the carbon atom of the benzothiazole ring bonded to the oxygen, and the various aromatic carbons. For example, in a similar benzothiazole derivative, the carbonyl carbon appeared at δ 169.4 ppm, while the aromatic carbons were observed between δ 120.5 and 157.4 ppm. jchr.org The methyl carbon of the acetate group would be expected in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzothiazole Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H 7.30 - 8.16 jchr.orgnih.gov -
-CH₃ (acetyl) ~2.16 jchr.org ~20-25
Aromatic-C - 120.5 - 157.4 jchr.org
C=O (acetyl) - ~169.4 jchr.org

Note: The exact chemical shifts for 1,3-Benzothiazol-2-yl acetate may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This would allow for the unambiguous assignment of the acetate group to the 2-position of the benzothiazole ring by observing a correlation between the methyl protons of the acetate group and the carbonyl carbon, as well as between the aromatic protons and the carbons of the benzothiazole ring. Such 2D NMR techniques have been successfully employed to confirm the structures of various benzothiazole derivatives. nih.govbdpsjournal.orgscispace.com

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹, characteristic of the carbonyl group in the ester functionality. For a similar compound, N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, a C=O stretch was observed at 1702 cm⁻¹. jchr.org

C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester group would be expected in the 1000-1300 cm⁻¹ region.

C=N and C=C Stretches: The benzothiazole ring system would give rise to characteristic stretching vibrations for the C=N and C=C bonds, typically in the 1400-1600 cm⁻¹ range. jchr.org

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. jchr.org

C-S Stretch: The C-S bond in the thiazole (B1198619) ring would show a weaker absorption, often around 700-800 cm⁻¹. jchr.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Reference
C=O (Ester) 1700 - 1750 jchr.org
C-O (Ester) 1000 - 1300
C=N (Benzothiazole) 1400 - 1600 jchr.org
C=C (Aromatic) 1400 - 1600 jchr.org
Aromatic C-H >3000 jchr.org
C-S (Thiazole) 700 - 800 jchr.org

Mass Spectrometry (MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to the formation of characteristic fragment ions. For example, the loss of the acetyl group (CH₃CO) would result in a prominent peak. Fragmentation of the benzothiazole ring itself could also occur. The fragmentation patterns of related benzothiazole derivatives have been studied, showing characteristic losses of functional groups and cleavage of the heterocyclic ring. asianpubs.orgresearchgate.netunlp.edu.ar

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the benzothiazole ring system and the carbonyl group. The exact position and intensity of these bands can be influenced by the solvent polarity. Studies on similar benzothiazole derivatives have reported absorption maxima in the UV range. jchr.org The photophysical properties of related benzothiazole compounds have been investigated, though specific data for the acetate derivative is not widely available. diva-portal.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not readily found in the searched literature, X-ray diffraction studies on closely related benzothiazole derivatives have been reported. For example, the crystal structure of ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate reveals a nearly planar benzothiazole ring system. nih.gov Similarly, the crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol also shows an essentially planar benzothiazole ring. nih.gov These studies suggest that the benzothiazole core of this compound would also be largely planar. X-ray crystallography has also been used to confirm the structures of various other benzothiazole derivatives, providing detailed information on their solid-state conformations and packing. researchgate.netmdpi.comscirp.org

Computational Chemistry and Theoretical Investigations of 1,3 Benzothiazol 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For derivatives of 1,3-benzothiazole, DFT calculations, often using the B3LYP functional, have been employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netukm.myacu.edu.in The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

For instance, studies on related benzothiazole (B30560) derivatives have utilized DFT to understand the influence of different substituents on the electronic properties and intramolecular hydrogen bonding. ukm.my The calculated structural parameters and spectroscopic data from DFT often show good agreement with experimental results, validating the computational models used. researchgate.net These calculations have also been used to investigate the structure and stability of metal complexes involving benzothiazole ligands. researchgate.net

ParameterDescriptionTypical Application for Benzothiazole Derivatives
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Predicting bond lengths, bond angles, and dihedral angles to understand the 3D structure. sci-hub.se
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Assessing chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netukm.my
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Aiding in the interpretation of experimental infrared and Raman spectra. researchgate.net
Mulliken/NBO Charges The distribution of electron density among the atoms in the molecule.Understanding charge transfer and reactive sites within the molecule.

Semiempirical Calculations (e.g., PM6)

Semiempirical methods, such as PM6, offer a faster computational alternative to DFT by using parameters derived from experimental data to simplify the calculations. While less accurate than DFT, they are useful for studying large molecules and for preliminary conformational analysis. researchgate.net

PM6 calculations have been successfully used to clarify the tautomerization phenomena in azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile, a structurally related compound. researchgate.net These studies have helped in determining the predominant tautomeric forms in different environments. researchgate.netresearchgate.net Semiempirical methods have also been employed to predict the enthalpies of formation for ground and excited states, aiding in the explanation of observed spectroscopic shifts in various solvents. researchgate.net Furthermore, these low-level computational methods have been used to provide preliminary evidence for predicting surfactant properties based on the role of hydrogen bonding in amphiphile self-association. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. jyoungpharm.orgresearchgate.net

For benzothiazole derivatives, molecular docking studies have been performed to investigate their binding affinity and interactions with various biological targets. For example, derivatives have been docked into the active sites of enzymes like α-amylase, α-glucosidase, and EGFR kinase to assess their inhibitory potential. nih.govrsc.org These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.netnih.gov The docking scores obtained provide a quantitative estimate of the binding affinity, helping to rank and prioritize compounds for further experimental testing. jyoungpharm.org

Target ProteinPDB IDLigandKey Interacting ResiduesDocking Score (kcal/mol)Reference
α-Amylase-Benzothiazole-linked hydroxypyrazolone-- nih.gov
α-Glucosidase-Benzothiazole-linked hydroxypyrazolone-- nih.gov
EGFR Kinase1M17Benzothiazole-1,2,3-triazole hybridMet769- rsc.org
Human Protein Target1CX2N'-(1,3-benzothiazol-2-yl)-4-substituted benzohydrazide (B10538) (3C)--9.20 jyoungpharm.org
Human Protein Target1EQGN'-(1,3-benzothiazol-2-yl)-4-substituted benzohydrazide (3C)--10.41 jyoungpharm.org
CYP450 3A4-3-(7-chloro-6-fluoro-1,3-benzothiazole-2-yl)-2-(4-hydroxy-2-methoxyphenyl)-1,3-thiazolidine-4-one (5b)ILE 369-8.634 researchgate.net
E. coli DNA Gyrase B-Benzothiazole derivative with benzyl (B1604629) substituent-IC50 = 19 ± 3 nM nih.gov

Prediction of Pharmacophore Patterns and Mechanistic Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model serves as a template for designing new molecules with similar or improved activity.

For benzothiazole derivatives, pharmacophoric hybridization is an appealing approach in medicinal chemistry to develop novel small molecules with enhanced efficacy and better binding affinities. rsc.org Studies on 1,2,3-triazole-containing hybrids of benzothiazole have shown their effectiveness in overcoming drug resistance by targeting multiple pathways. rsc.org The dual potential of the triazole ring to act as both a hydrogen bond donor and acceptor makes it a valuable component in developing a variety of bioactive molecules. rsc.org Mechanistic modeling, often coupled with quantum chemical calculations, helps in elucidating the reaction pathways and understanding the stability of different intermediates and transition states. For instance, DFT calculations have been used to understand the mechanism of α-lactam ring opening in the synthesis of novel benzothiazole derivatives. acs.org

Photophysical Property Simulations

Computational methods are also employed to simulate and predict the photophysical properties of molecules, such as their absorption and emission spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in UV-Vis spectroscopy. derpharmachemica.com

For benzothiazole derivatives, TD-DFT calculations have been used to interpret experimental UV-Vis spectra and to understand the nature of electronic transitions (e.g., n→π* or π→π*). acu.edu.inderpharmachemica.com These simulations can predict how substitutions on the benzothiazole core will affect the absorption and emission wavelengths. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the spectra. nih.gov Such studies are crucial for the design of new fluorescent probes and materials with specific optical properties. researchgate.netmdpi.com

Compound/DerivativeComputational MethodPredicted PropertyExperimental CorrelationReference
4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenyl 2-(2, 3-dihydro-1H-inden-2-yl) Acetate (B1210297)TD-DFT/B3LYPUV-Vis absorption peaks at 398.5 nm (n→π) and 426.5 nm (π→π)Good agreement with experimental spectra. derpharmachemica.com
Pigment Yellow 101 analogsDFT/TD-DFTStructural parameters and photophysical propertiesAided in understanding solid-state fluorescence. sci-hub.se
Heterocyclic azo dyes from 2-(6-chloro-1,3-benzothiazol-2-yl)B3LYP/6-31G(d,p)Quantum chemical parametersSupported experimental structural and spectral data. acu.edu.in
Thiophene-Appended Benzothiazole CompoundsDFT/B3LYPFrontier molecular orbitals, charge transfer, band gapSupported experimental sensing of metal ions. acs.org
2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one--Aided in the development of new fluorescent brighteners. researchgate.net
3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one boronate probe--Supported development of a probe for peroxynitrite and hypochlorite. mdpi.com

Mechanistic Insights into Biological Target Interactions of 1,3 Benzothiazol 2 Yl Acetate Derivatives

Enzyme Inhibition Mechanisms (e.g., Gyrase, Protein Kinases, Phosphatases)

Derivatives of 1,3-benzothiazole have been identified as potent inhibitors of several critical enzymes, a characteristic that forms the basis of their antimicrobial and anticancer properties.

DNA Gyrase and Topoisomerase Inhibition: Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication, transcription, and repair, making them validated targets for antibacterial agents. Benzothiazole-based compounds have been developed as ATP-competitive dual inhibitors of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govrsc.orgacs.org These inhibitors bind to the ATP-binding site of the enzymes, preventing the hydrolysis of ATP that is necessary for their function. nih.gov For instance, a series of benzothiazole-based inhibitors demonstrated potent inhibition of E. coli DNA gyrase with IC50 values in the nanomolar range. nih.gov One compound, bearing a primary amino group, was co-crystallized with the N-terminal domain of E. coli gyrase B, revealing the precise binding mode. nih.gov Another study reported benzothiazole (B30560) ethyl urea-based molecules that inhibited the ATPase activity of GyrB and ParE with 50% inhibitory concentrations of less than 0.1 μg/ml. nih.gov

Some benzothiazole derivatives also show inhibitory activity against human topoisomerase IIα, a key enzyme in cancer therapy. researchgate.net One such derivative, a benzothiazole tosylated salt (BM3), was found to be a highly effective inhibitor with an IC50 value of 39 nM. researchgate.net Mechanistic studies suggested that this compound does not act as a DNA intercalator but rather interacts directly with the enzyme, with its minor groove-binding property possibly contributing to its action. researchgate.net Another study found that 3-aminobenzothiazolium derivatives act on topoisomerase II, while also exhibiting DNA minor groove binding properties at higher concentrations. nih.gov

Protein Kinase Inhibition: Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have emerged as significant inhibitors of various protein kinases. They often act by competing with ATP for its binding site on the kinase domain. ijpbs.com For example, derivatives of 2-aminobenzothiazole (B30445) have been developed as dual inhibitors of BRAF and VEGFR-2 kinases, which are involved in tumor progression. saudijournals.com One compound exhibited IC50 values of 0.071 μM and 0.194 μM for BRAF and VEGFR-2, respectively. saudijournals.com Other benzothiazole derivatives have shown inhibitory activity against the PI3K/AKT/mTOR signaling pathway, with one compound displaying potent antiproliferative activity with IC50 values ranging from 0.30 to 0.45 μM across different cancer cell lines. nih.gov Furthermore, benzothiazole-thiazole hybrids have been designed as inhibitors of the p56lck enzyme, which is crucial for T-cell signaling. ijpbs.com

Phosphatase Inhibition: Protein tyrosine phosphatases (PTPs) are another class of enzymes targeted by benzothiazole derivatives. PTP1B is a key regulator in insulin (B600854) signaling, and its inhibition is a therapeutic strategy for type 2 diabetes. Benzothiazole benzimidazole (B57391) (S)-isothiazolidinone derivatives have been discovered as potent, competitive, and reversible inhibitors of PTP1B. bohrium.com X-ray co-crystal structures have shown that the benzothiazole benzimidazole moiety forms bidentate hydrogen bonds with Asp48 in the active site of PTP1B. bohrium.com

Compound ClassTarget EnzymeIC50 ValueReference
Benzothiazole-based inhibitorE. coli Gyrase9.5 nM nih.gov
Benzothiazole ethyl urea (B33335)GyrB and ParE ATPase<0.1 μg/ml nih.gov
Benzothiazole tosylated salt (BM3)Human Topoisomerase IIα39 nM researchgate.net
2-Amino-benzothiazole derivative (4f)BRAF Kinase0.071 μM saudijournals.com
2-Amino-benzothiazole derivative (4f)VEGFR-2 Kinase0.194 μM saudijournals.com
Benzothiazole-pyridine derivative (19)PI3K/mTORC10.30–0.45 μM nih.gov

Receptor Binding and Activation/Inhibition Mechanisms (e.g., GABA Receptors)

The interaction of 1,3-benzothiazole derivatives with neurotransmitter receptors is an area of growing interest, particularly concerning their potential neurological effects.

GABA Receptor Modulation: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines. benzoinfo.comwikipedia.org These drugs act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative and anxiolytic effects. benzoinfo.compharmgkb.org They bind to a site distinct from the GABA binding site, located at the interface of the α and γ subunits of the receptor. wikipedia.orgpharmgkb.org Molecular docking studies on certain benzothiazole derivatives have indicated a higher binding free energy for the GABA-A receptor, suggesting potential selectivity towards this receptor. sci-hub.se This suggests that benzothiazole derivatives might modulate GABAergic transmission, which could explain some of their observed pharmacological activities, such as anticonvulsant properties. However, detailed mechanistic studies on the direct binding and modulation of GABA receptors by 1,3-benzothiazol-2-yl acetate (B1210297) derivatives are still emerging.

Interactions with Nucleic Acids and Proteins (e.g., Amyloid Fibrils, DNA)

Beyond enzyme and receptor binding, 1,3-benzothiazole derivatives can directly interact with other crucial biomacromolecules like nucleic acids and proteins involved in disease pathology.

Interaction with Amyloid Fibrils: The aggregation of amyloid-beta (Aβ) peptides into fibrils is a key pathological hallmark of Alzheimer's disease. Benzothiazole derivatives have shown potential in inhibiting this process. dtu.dk The benzothiazole moiety is structurally similar to Thioflavin T, a dye used to detect amyloid fibrils. dtu.dk Some novel (benzo[d]thiazol-2-yl)-1-phenylmethanimine derivatives have been designed to mimic stilbene-like scaffolds and have been shown to inhibit Aβ aggregation. dtu.dk Molecular dynamics simulations suggest that at lower concentrations, these inhibitors can accumulate in one area of the Aβ aggregates and separate a fibril, while at higher concentrations, they distribute throughout the entire Aβ structure. dtu.dk Other studies have shown that benzothiazole derivatives can reduce the formation of Aβ plaques. ijpbs.com Furthermore, certain benzothiazole derivatives have been investigated as inhibitors of the interaction between Aβ and amyloid binding alcohol dehydrogenase (ABAD), a mitochondrial protein, which contributes to cell stress in Alzheimer's disease. nih.gov

Interaction with DNA: Benzothiazole derivatives can interact with DNA through various modes, including groove binding and intercalation, which can interfere with DNA replication and transcription, leading to cytotoxic effects. bohrium.com Some benzothiazole derivatives have been identified as DNA minor groove binding agents. researchgate.netbohrium.com For example, novel amidino-substituted benzothiazole benzo[b]thieno-2-carboxamides have been shown to be strong DNA groove binders, with some exhibiting sequence-selective binding in AT-rich regions. bohrium.com The planar structure of the benzothiazole ring system is a salient feature for its interaction with DNA. researchgate.net This interaction with DNA is a proposed mechanism for the antitumor activity of some of these compounds.

Molecular Basis of Antimicrobial and Antitumor Actions

The antimicrobial and antitumor activities of 1,3-benzothiazol-2-yl acetate derivatives stem from their ability to interfere with multiple, vital cellular processes in pathogens and cancer cells.

Molecular Basis of Antimicrobial Action: The primary mechanism for the antibacterial activity of benzothiazole derivatives is the inhibition of essential bacterial enzymes. As discussed, the inhibition of DNA gyrase and topoisomerase IV disrupts DNA topology and replication, leading to bacterial cell death. nih.govrsc.org Another important target is dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in the folate synthesis pathway, which is crucial for bacterial survival. mdpi.comsemanticscholar.org Some sulfonamide-containing benzothiazole derivatives have shown potent inhibition of DHPS. mdpi.com Additionally, some benzothiazole Schiff base hybrids exhibit a membrane-perturbing mode of action, causing membrane depolarization and leakage of intracellular components. saudijournals.com These compounds can also cleave plasmid DNA, indicating an intracellular mode of action as well. saudijournals.com

Molecular Basis of Antitumor Action: The antitumor effects of benzothiazole derivatives are multifactorial. A key mechanism is the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis, such as BRAF, VEGFR-2, and those in the PI3K/AKT/mTOR pathway. ijpbs.comsaudijournals.comnih.gov Inhibition of topoisomerase IIα is another significant mechanism, leading to DNA damage and apoptosis in cancer cells. researchgate.netnih.gov Furthermore, some benzothiazole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS). researchgate.net This ROS-mediated pathway can activate both the endoplasmic reticulum stress pathway and the mitochondrial signaling pathway, culminating in caspase activation and programmed cell death. researchgate.net The ability of these compounds to bind to DNA also contributes to their cytotoxic effects. bohrium.com

CompoundBiological ActivityMolecular MechanismReference
Amidino-substituted benzothiazole benzo[b]thieno-2-carboxamideAntiproliferativeDNA groove binding, Topoisomerase I suppression bohrium.com
Benzothiazole Schiff base hybridsAntimicrobialMembrane depolarization, DNA cleavage saudijournals.com
Benzothiazole sulfonamide derivativesAntimicrobialDihydropteroate synthase (DHPS) inhibition mdpi.com
2-Amino-benzothiazole derivativesAntitumorBRAF and VEGFR-2 kinase inhibition saudijournals.com
3-Aminobenzothiazolium derivativesAntitumorTopoisomerase II inhibition, DNA minor groove binding nih.gov

Structure Activity Relationship Sar Studies of 1,3 Benzothiazol 2 Yl Acetate Derivatives

Influence of Substituents on Biological Potency and Selectivity

The type and position of substituents on the benzothiazole (B30560) ring system and any associated phenyl rings are pivotal in determining the biological potency and selectivity of the derivatives.

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the benzothiazole scaffold and associated aryl rings play a crucial role in modulating the biological activity of these compounds. The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly enhance potency and selectivity for various therapeutic targets.

In the context of antimicrobial activity, the presence of an electron-withdrawing fluoro group at the 6-position of the benzothiazole ring has been shown to favor activity against both Gram-negative and Gram-positive bacteria. tandfonline.comarabjchem.org Similarly, substitution with another EWG, a chloro group, at the 4-position of an associated phenyl ring resulted in higher potency against Gram-negative bacteria. tandfonline.com Conversely, the presence of electron-donating groups like a methoxy (B1213986) group on the phenyl ring demonstrated better activity against Gram-positive bacteria. tandfonline.comarabjchem.org For antifungal activity, EWGs such as a fluoro group at the 6-position of the benzothiazole ring and a chloro group on a phenyl ring enhance the activity. arabjchem.org

In the realm of anticancer research, 2-(4-aminophenyl)benzothiazoles have shown promise. The introduction of methyl or halogen (EWG) substituents into the 3'-position of the 2-phenyl group was found to enhance potency and broaden the spectrum of activity against various cancer cell lines. chemistryjournal.net

For anti-inflammatory and analgesic activities, SAR studies of benzothiazole-containing benzohydrazide (B10538) derivatives revealed that substitutions at the ortho or para position of the benzohydrazide with halogen groups (EWGs) and electron-rich -NH or -OH groups (EDGs) were crucial for enhancing these properties. jyoungpharm.org Specifically, an ortho-iodo benzene (B151609) ring contributed more significantly to anti-inflammatory properties than an unsubstituted ring. jyoungpharm.org However, the presence of an EWG at the para position of the 1,3-benzothiazol-2-yl-benzohydrazide led to a decrease in anti-inflammatory action compared to an ortho-substituted derivative, although it was still more active than the unsubstituted compound. jyoungpharm.org

In the development of antidiabetic agents, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides with both electron-donating and electron-withdrawing groups at the para position of the phenyl sulfonamide group were found to be active. researchgate.net

The following table summarizes the influence of electron-withdrawing and electron-donating groups on the biological activities of 1,3-benzothiazole derivatives based on available research findings.

Biological ActivitySubstituent TypePositionEffect on Potency
Antibacterial Electron-Withdrawing (e.g., Fluoro)6-position of benzothiazoleIncreased activity against Gram-positive and Gram-negative bacteria tandfonline.comarabjchem.org
Electron-Withdrawing (e.g., Chloro)4-position of phenyl ringIncreased activity against Gram-negative bacteria tandfonline.com
Electron-Donating (e.g., Methoxy)Phenyl ringIncreased activity against Gram-positive bacteria tandfonline.comarabjchem.org
Antifungal Electron-Withdrawing (e.g., Fluoro, Chloro)6-position of benzothiazole, 2-position of phenyl ringIncreased activity arabjchem.org
Anthelmintic Electron-Donating (e.g., Ethoxy, Methyl)6-position of benzothiazoleIncreased activity arabjchem.org
Anti-inflammatory Electron-Withdrawing (e.g., Iodo)Ortho-position of benzene ringIncreased activity jyoungpharm.org
Electron-Donating (e.g., -NH, -OH)Para-position of benzene ringIncreased activity jyoungpharm.org
Analgesic Electron-Withdrawing (e.g., Iodo)Ortho-position of benzene ringIncreased activity jyoungpharm.org

Positional Effects of Substituents on Activity

The position of substituents on the benzothiazole ring and any attached phenyl groups significantly influences the biological activity of the derivatives. Strategic placement of functional groups can lead to enhanced potency and selectivity.

For antibacterial and antifungal activities, substitution at the 6-position of the benzothiazole ring appears to be particularly important. The presence of an electron-withdrawing fluoro group at this position enhances activity against both Gram-negative and Gram-positive bacteria, as well as fungal pathogens. tandfonline.comarabjchem.org In contrast, for anthelmintic activity, an electron-donating group such as ethoxy or methyl at the 6-position is favorable. arabjchem.org

In the context of anti-inflammatory and analgesic properties of benzothiazole-containing benzohydrazide derivatives, substitution at the ortho and para positions of a linked benzene ring plays a crucial role. An ortho-iodo substitution on the benzene ring of one derivative resulted in superior anti-inflammatory and analgesic activity compared to other synthesized compounds. jyoungpharm.org Another derivative with a para-hydroxy group on the benzene ring also showed significant analgesic effects, highlighting the importance of a ring-activating group at the para position. jyoungpharm.org

For anticonvulsant activity, studies on N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4- substituted benzamides have shown that groups like F, CH3, and OCH3 at the 6-position of the benzothiazole ring, combined with H, 2-Cl, or 4-Cl substitutions on a distant phenyl ring, lead to highly potent compounds. researchgate.net Replacement with a less electronegative bromine atom at the 6-position of the benzothiazole ring resulted in decreased activity. researchgate.net

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is also sensitive to substituent positioning. Introducing a methyl or halogen group at the 3'-position of the 2-phenyl group enhances potency and broadens the spectrum of activity against various cancer cell lines. chemistryjournal.net

The table below outlines the observed positional effects of substituents on the biological activities of 1,3-benzothiazole derivatives.

Biological ActivityPosition of SubstituentFavorable Group(s)Observed Effect
Antibacterial 6-position of benzothiazoleFluoroEnhanced activity tandfonline.comarabjchem.org
Antifungal 6-position of benzothiazoleFluoroEnhanced activity arabjchem.org
Anthelmintic 6-position of benzothiazoleEthoxy, MethylEnhanced activity arabjchem.org
Anti-inflammatory Ortho-position of benzene ringIodoEnhanced activity jyoungpharm.org
Analgesic Para-position of benzene ringHydroxySignificant activity jyoungpharm.org
Anticonvulsant 6-position of benzothiazoleF, CH3, OCH3High potency researchgate.net
Antitumor 3'-position of 2-phenyl groupMethyl, HalogenEnhanced potency and broader spectrum chemistryjournal.net

Stereochemical Considerations and Conformational Effects on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of different parts of a molecule (conformation) are critical factors that can profoundly influence the biological activity of 1,3-benzothiazole derivatives. These aspects determine how well a molecule can fit into and interact with its biological target, such as an enzyme's active site or a receptor's binding pocket.

In the crystal structure of ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate, the substituted amino substituent adopts an extended conformation. nih.gov This specific spatial arrangement is stabilized by intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers. nih.gov Such defined conformations can be crucial for understanding how these molecules interact with biological macromolecules.

Furthermore, the development of novel benzothiazole urea (B33335) and thiourea (B124793) derivatives has highlighted the importance of their three-dimensional structure for cytotoxic activity. For instance, N1-(benzothiazol-2-yl)-N3-morpholinourea displayed the highest cytotoxic activity against MCF-7 breast cancer cells in one study. tandfonline.com Molecular docking studies of this compound with the G-quadruplex of human telomere DNA revealed a specific binding pose, suggesting that its particular conformation is key to its mechanism of action. tandfonline.com

These examples underscore the necessity of considering stereochemical and conformational factors in the design of new 1,3-benzothiazole-based therapeutic agents to optimize their interaction with biological targets and enhance their efficacy.

Pharmacophore Development and Optimization

Pharmacophore modeling is a crucial strategy in drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model then serves as a template for designing new, more potent, and selective compounds. For 1,3-benzothiazole derivatives, pharmacophore development has been instrumental in advancing their therapeutic potential across various disease areas.

In the pursuit of anticonvulsant agents, a pharmacophore model was suggested for N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4- substituted benzamides, which contributed to the design of compounds with significant activity in preclinical screens. researchgate.net Similarly, for antitubercular drug development, a pharmacophore model for benzothiazolylpyrimidine-5-carboxamide derivatives suggested that the presence of an aromatic ring, an aliphatic carbon center, and a hydrogen bond donor is essential for potent activity against Mycobacterium tuberculosis and inhibition of the DprE1 enzyme. rsc.org

The development of anticancer agents has also benefited from pharmacophore-based approaches. Hybrid molecules combining the benzothiazole scaffold with other pharmacologically active moieties, such as 1,2,3-triazole and hydrazone/thiosemicarbazone linkers, have been designed to enhance efficacy and overcome drug resistance. rsc.org This hybridization strategy aims to create molecules that can interact with multiple biological targets.

For Alzheimer's disease, the design of benzothiazole-derived thiazolidinone-based thiadiazole derivatives as cholinesterase inhibitors has been guided by the structural requirements for binding to acetylcholinesterase and butyrylcholinesterase. nih.gov

The general pharmacophoric features of many biologically active benzothiazole derivatives often include:

A heterocyclic benzothiazole ring system, which can participate in various non-covalent interactions.

An aryl ring, often substituted with specific electron-donating or electron-withdrawing groups to modulate activity.

A linker region, such as an amide, urea, thiourea, or hydrazone, which provides conformational flexibility and hydrogen bonding capabilities.

Optimization of these pharmacophores involves systematically modifying the substituents, their positions, and the nature of the linker to improve the compound's binding affinity, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new and effective 1,3-benzothiazole-based drugs.

Advanced Research Applications and Future Directions in Chemical Science for 1,3 Benzothiazol 2 Yl Acetate

Role as a Privileged Scaffold in Drug Discovery (Chemical Design Perspective)

In the realm of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to a variety of biological targets, enabling the development of diverse therapeutic agents. nih.govnih.gov The benzothiazole (B30560) nucleus is a quintessential example of such a scaffold, and its derivatives have been shown to possess a wide spectrum of pharmacological activities. benthamscience.comresearchgate.net

The chemical design of new therapeutic agents often leverages the benzothiazole core due to its rigid structure and the synthetic accessibility of its 2-position, which is a prime site for introducing chemical diversity. benthamscience.comnih.govderpharmachemica.com The acetate (B1210297) group in 1,3-benzothiazol-2-yl acetate can be readily hydrolyzed or substituted, providing a convenient entry point for creating libraries of new compounds. By modifying the substituents on the benzothiazole ring, medicinal chemists can fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with specific biological receptors. nih.gov This strategic modification has led to the discovery of benzothiazole derivatives with a remarkable range of biological activities, underscoring the scaffold's importance in drug design. jchemrev.comijsrst.comderpharmachemica.com

Pharmacological Activity of Benzothiazole Derivatives References
Anticancer jchemrev.comnih.govorientjchem.org
Antimicrobial & Antifungal jchemrev.combenthamscience.comijrpc.com
Anti-inflammatory jchemrev.combenthamscience.com
Anticonvulsant jchemrev.comresearchgate.net
Antidiabetic jchemrev.comijper.org
Antitubercular jchemrev.com
Antiviral & Anti-HIV jchemrev.combenthamscience.com
Antioxidant jchemrev.comijper.org
Anti-Alzheimer's Disease ijper.org

Development of Chemical Probes and Imaging Agents (e.g., Fluorescent Probes)

The unique photophysical properties of the benzothiazole core have made it a valuable component in the design of chemical probes and imaging agents. researchgate.net Benzothiazole-based fluorescent probes are prized for their high quantum yields, large Stokes shifts (the difference between the maximum absorption and emission wavelengths), and sensitivity to the local environment, which can be harnessed to detect specific biomolecules or changes in physiological conditions. researchgate.netelsevierpure.comacs.org

The fluorescence mechanism often relies on processes like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net These mechanisms can cause a detectable change in the fluorescence signal upon interaction with a specific analyte.

A pertinent example is the development of a fluorescent probe, BzT-OAc, which is a hydroxythiophene-conjugated benzothiazole derivative. elsevierpure.comacs.org This probe exhibits a shift in fluorescence from blue to green upon enzymatic cleavage of its acetate group by esterases. elsevierpure.com This feature allows for the real-time monitoring of endogenous esterase activity within mitochondria, highlighting the potential of such probes in diagnosing diseases associated with mitochondrial dysfunction. elsevierpure.comacs.org The design of these probes often involves conjugating the benzothiazole fluorophore with a chemical fragment that selectively interacts with the target analyte. researchgate.net

Feature of Benzothiazole-Based Probes Description References
High Quantum Yield Efficient conversion of absorbed light into emitted fluorescence. researchgate.netelsevierpure.comacs.org
Large Stokes Shift Significant separation between absorption and emission spectra, minimizing self-quenching and improving signal-to-noise ratio. researchgate.netelsevierpure.comacs.org
Environmental Sensitivity Fluorescence properties change in response to polarity, pH, or binding events. researchgate.net
Analyte Specificity Designed to interact selectively with specific ions, biomolecules, or physiological conditions. researchgate.netrsc.org
Applications Bioimaging of cells and organelles, detection of enzymes (e.g., esterase), ions (e.g., ClO⁻), and biomolecules (e.g., H₂O₂). researchgate.netelsevierpure.comrsc.orgmdpi.com

Contributions to Materials Science (e.g., Dyes, Optoelectronic Devices)

Beyond biological applications, the benzothiazole scaffold has made significant contributions to materials science. Its rigid, aromatic structure and tunable electronic properties make it an excellent building block for functional organic materials. nih.govharamaya.edu.et Benzothiazole derivatives are utilized in the development of dyes, pigments, and advanced optoelectronic devices. chemistryjournal.inresearchgate.netatbuftejoste.com.ng

In the field of optoelectronics, these compounds are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. nih.govresearch-nexus.net The introduction of electron-donating or electron-withdrawing groups onto the benzothiazole framework allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govresearchgate.networldscientific.com This control over the electronic bandgap is crucial for designing materials that can efficiently transport charges and emit light of specific colors. haramaya.edu.etresearch-nexus.net

Furthermore, benzothiazole derivatives, particularly cyanine (B1664457) dyes, are used extensively in various applications, including as sensitizers in photography and in dye-sensitized solar cells. ijper.orgchemistryjournal.inresearchgate.net Their strong absorption in the visible and near-infrared regions of the spectrum, combined with good chemical stability, makes them highly effective for these purposes. atbuftejoste.com.ngmdpi.com

Application in Materials Science Key Properties/Function References
Organic Light-Emitting Diodes (OLEDs) Tunable HOMO/LUMO levels for efficient charge transport and light emission. nih.govharamaya.edu.etresearch-nexus.net
Organic Semiconductors Used in organic field-effect transistors (OFETs) due to good charge carrier mobility. nih.gov
Fluorescent Dyes & Pigments Strong and stable fluorescence, used as markers and colorants. researchgate.netchemistryjournal.inatbuftejoste.com.ng
Cyanine Dyes Strong absorption in Vis/NIR regions; used for nucleic acid detection and as photosensitizers. chemistryjournal.inresearchgate.net
Photochromic Materials Exhibit reversible color change upon irradiation with light (E-Z isomerization). uminho.pt

Emerging Synthetic Strategies for Diversification

The growing interest in benzothiazole derivatives has spurred the development of novel and efficient synthetic methods to create structurally diverse analogues. nih.govsemanticscholar.org While traditional methods, such as the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or aldehyde, are still widely used, contemporary research focuses on greener and more versatile strategies. mdpi.comderpharmachemica.comunimore.it

Emerging synthetic approaches include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. derpharmachemica.com

Catalytic Methods: The use of novel catalysts, including metal-based and organic photoredox catalysts, enables reactions under milder conditions and with greater selectivity. mdpi.comchemrxiv.org

One-Pot, Multi-Component Reactions: These strategies allow for the synthesis of complex benzothiazole derivatives in a single step from simple starting materials, increasing efficiency and reducing waste. semanticscholar.orgpublish.csiro.au

Visible Light-Mediated Synthesis: Photoredox catalysis has emerged as a powerful, environmentally friendly tool for constructing the benzothiazole ring system under ambient temperature. chemrxiv.org

Diversity-Oriented Synthesis: This approach aims to rapidly generate a library of structurally diverse compounds from a common starting material through a series of branching reaction pathways. publish.csiro.au

These advanced synthetic methodologies not only facilitate the efficient production of known benzothiazole compounds but also open up new avenues for discovering molecules with unique chemical and biological properties. nih.govderpharmachemica.com

Synthetic Strategy Description Key Advantages References
Condensation Reactions Reaction of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides.Well-established, versatile. mdpi.comderpharmachemica.comunimore.it
Microwave/Ultrasound Irradiation Use of non-conventional energy sources to accelerate reactions.Reduced reaction times, higher yields, green chemistry approach. derpharmachemica.com
Photoredox Catalysis Use of visible light to drive chemical transformations.Mild reaction conditions, environmentally friendly. chemrxiv.org
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates.High efficiency, atom economy, reduced waste. semanticscholar.orgpublish.csiro.au
Intramolecular Cyclization Formation of the benzothiazole ring from a pre-functionalized linear precursor.Access to diverse substitution patterns. mdpi.compublish.csiro.au

Design of Hybrid Molecules with Multifunctional Chemical Profiles

A modern approach in drug discovery involves the design of hybrid molecules, where two or more distinct pharmacophores are covalently linked to create a single chemical entity with multiple biological activities. researchgate.netrsc.org This strategy is particularly promising for treating complex, multifactorial diseases where targeting a single pathway may be insufficient. unimore.it The benzothiazole scaffold is an ideal component for such hybrids due to its broad bioactivity and synthetic tractability. juniperpublishers.com

Researchers have successfully synthesized and evaluated a variety of benzothiazole-based hybrids:

Benzothiazole-Monoterpenoid Hybrids: Combining the benzothiazole core with phenolic monoterpenoids like thymol (B1683141) has led to new molecules with both antioxidant and potential cosmetic applications. mdpi.com

Benzothiazole-Thiazolidinone Hybrids: The fusion of the benzothiazole and thiazolidinone rings has produced compounds with significant antimicrobial activity. juniperpublishers.com

Benzothiazole-Triazole Hybrids: These hybrids have been investigated as potent inhibitors of enzymes like EGFR, which are implicated in cancer. rsc.org

Benzothiazole-Thiazole Hybrids: Schiff bases derived from these linked heterocyclic systems have shown promising antibacterial, antifungal, and anthelmintic activities. arabjchem.orgresearchgate.net

Hybrid Molecule Type Combined Pharmacophores Targeted Multifunctional Profile References
Benzothiazole-MonoterpenoidBenzothiazole + Thymol/CarvacrolAntioxidant, potential cosmetic applications. mdpi.com
Benzothiazole-ThiazolidinoneBenzothiazole + ThiazolidinoneAntimicrobial, Anticancer. juniperpublishers.com
Benzothiazole-TriazoleBenzothiazole + 1,2,3-TriazoleAnticancer (e.g., EGFR inhibitors). rsc.org
Benzothiazole-ThiazoleBenzothiazole + Thiazole (B1198619)Antibacterial, Antifungal, Anthelmintic. arabjchem.orgresearchgate.net
Tacrine-BenzothiazoleTacrine + BenzothiazoleAnti-Alzheimer's (multi-target approach). unimore.it

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.